1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime)

Catalog No.
S1895698
CAS No.
253585-83-0
M.F
C27H27NO3S
M. Wt
445.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-b...

CAS Number

253585-83-0

Product Name

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime)

IUPAC Name

[[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate

Molecular Formula

C27H27NO3S

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3

InChI Key

LOCXTTRLSIDGPS-UHFFFAOYSA-N

SMILES

CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Canonical SMILES

CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) has the molecular formula C27H27NO3S and a molecular weight of approximately 445.57 g/mol. This compound features a phenylthio group attached to one end of the octanedione backbone and an O-benzoyloxime functional group at the other end. Its structure contributes to its properties as a photoinitiator in polymerization processes .

The specific mechanism of action for 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) as a photoinitiator is not available in open-source literature. However, the general mechanism for photoinitiators involves light absorption followed by fragmentation to generate free radicals that initiate polymerization [].

  • Photoinitiators

  • Photosensitive Materials

    The combination of the photoinitiating group and the aromatic groups in the molecule suggests 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) could be useful in various photosensitive materials. These materials undergo a change in properties upon exposure to light. The presence of the aromatic groups can also influence the absorption properties of the molecule, making it potentially tunable for specific wavelengths of light [].

, particularly in the context of polymerization. It acts as a photoinitiator by absorbing UV light and generating reactive species that initiate the polymerization of monomers. This process is crucial in various applications such as coatings and adhesives . The presence of both the dione and oxime functionalities allows for further chemical modifications, enhancing its versatility in synthetic organic chemistry.

The synthesis of 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: These are used to form the dione structure from simpler precursors.
  • Oxime Formation: The O-benzoyloxime group is introduced through reaction with benzoyl chloride followed by treatment with hydroxylamine.
  • Functional Group Modifications: Additional steps may involve protecting or modifying functional groups to achieve the desired reactivity and stability .

This compound finds extensive use in various fields:

  • Photoinitiators: Utilized in UV-curable coatings and inks where rapid polymerization is required.
  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biochemical Research: Potential applications in studying reaction mechanisms due to its reactive nature .

Interaction studies involving 1,2-octanedione derivatives focus on their reactivity with various substrates under UV light conditions. These studies help elucidate mechanisms of action in polymerization processes and assess their efficiency as photoinitiators. Understanding these interactions is crucial for optimizing their use in industrial applications .

Several compounds share structural or functional similarities with 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime). Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,2-OctanedioneC8H14O2Simple dione without phenylthio or oxime groups
BenzophenoneC13H10OWell-known photoinitiator without the dione structure
Thioether derivativesVariesSimilar phenylthio functional groups but different backbones

Uniqueness

The uniqueness of 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) lies in its combination of a long carbon chain dione structure with both phenylthio and oxime functionalities. This combination enhances its reactivity and applicability as a photoinitiator compared to simpler compounds like benzophenone or straight-chain diones.

IUPAC Naming and Structural Features

The compound’s systematic name reflects its dione backbone and substituents:

  • 1,2-Octanedione: A diketone structure with two carbonyl groups at positions 1 and 2.
  • 1-(4-(phenylthio)phenyl): A phenylthio substituent attached to the phenyl ring at the para position.
  • 2-(O-benzoyloxime): An oxime ester group derived from benzoyl chloride, forming a stable N–O bond.

Structural Representation

ComponentDescription
Core Backbone1,2-Octanedione (C₈H₁₄O₂)
Aromatic Substituent4-(Phenylthio)phenyl (C₁₂H₉S)
Photoreactive GroupO-Benzoyloxime (C₇H₅NO₃)

The SMILES notation C(C1=CC=C(SC2=CC=CC=C2)C=C1)(=O)C(=NOC(=O)C1=CC=CC=C1)CCCCCC and InChI InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3 encapsulate its connectivity.

Historical Development and Discovery

Origins and Synthetic Pathways

The development of OXE-01 traces to Friedel-Crafts acylation and oximation techniques. Key steps include:

  • Friedel-Crafts Acylation: Diphenyl sulfide reacts with n-octanoyl chloride in dichloroethane using AlCl₃ as a catalyst to form 1-(4-phenylthio-phenyl)-oct-1-one.
  • Oximation and Benzoylation: The ketone intermediate undergoes nitrosation with isoamyl nitrite and subsequent benzoylation to yield the oxime ester.

Patent Overview

Patents such as CN103980171A and US11236101B2 detail optimized synthesis routes, emphasizing anhydrous conditions and low-temperature controls to maximize yields (45–91%).

Academic and Industrial Milestones

  • Early 2000s: Initial studies highlighted OXE-01’s oxygen resistance in radical polymerization, critical for ambient UV curing.
  • 2020: Research demonstrated its role in enhancing dark polymerization via oxygen quenching, enabling denser polymer networks.
  • 2023: Phenothiazine-based analogs expanded visible-light applications, though OXE-01 remains dominant in UV-A-driven processes.

Industrial and Academic Relevance

Applications in Advanced Manufacturing

OXE-01 is integral to UV-curable photoresists, LCD color filters, and 3D printing inks, where its high sensitivity and low yellowing are advantageous.

ApplicationKey Performance MetricsReferences
UV-Curable CoatingsHigh surface cure rate, minimal oxygen inhibition, compatibility with multifunctional monomers
LCD Color FiltersPrecision patterning at 365 nm, minimal post-bake yellowing, suitability for black matrices
3D PrintingRapid polymerization under 405 nm LEDs, stable photolysis products, function conversions >90%

Mechanistic Insights

OXE-01 operates as a Type I photoinitiator, generating radicals via N–O bond cleavage under UV exposure. The 4-(phenylthio)phenyl group enhances electron delocalization, stabilizing radicals and reducing recombination. In oxygen-rich environments, its bulky substituents limit radical quenching, promoting dark polymerization post-irradiation.

Comparative Analysis of Photoinitiation Mechanisms

ParameterOXE-01Conventional Photoinitiators
Absorption Peak365 nm (main), 395 nm (shoulder)250–350 nm (typically narrower)
Oxygen SensitivityLow (enhanced dark polymerization)High (inhibited by oxygen)
Thermal StabilityStable up to 217–220°C (distillation)Lower decomposition temperatures

Structural and Functional Optimization

Influence of Substituents on Photoreactivity

The 4-(phenylthio)phenyl group and O-benzoyloxime synergize to:

  • Extend π-conjugation, shifting absorption to longer wavelengths.
  • Stabilize radicals via electron-withdrawing effects, prolonging their lifetime.

Challenges and Innovations

While OXE-01 excels in UV-A applications, visible-light adaptations remain limited. Recent phenothiazine-based analogs address this gap, though OXE-01 retains dominance in high-precision microelectronics.

XLogP3

7.8

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

253585-83-0

General Manufacturing Information

1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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